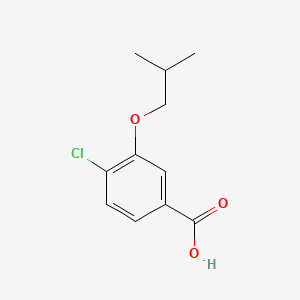

4-Chloro-3-isobutoxybenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3-(2-methylpropoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO3/c1-7(2)6-15-10-5-8(11(13)14)3-4-9(10)12/h3-5,7H,6H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIHGERMEJSCGDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=CC(=C1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90681847 | |

| Record name | 4-Chloro-3-(2-methylpropoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1280786-73-3 | |

| Record name | Benzoic acid, 4-chloro-3-(2-methylpropoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1280786-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3-(2-methylpropoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Strategies

De Novo Synthesis Approaches

De novo synthesis offers the flexibility to construct the 4-Chloro-3-isobutoxybenzoic acid molecule from fundamental starting materials. These methods can be broadly categorized into linear and convergent strategies.

Multi-Step Linear Syntheses from Primary Precursors

Linear synthesis involves a sequential modification of a starting material through a series of reactions until the final product is achieved. A plausible linear synthesis of this compound can commence from commercially available and relatively inexpensive precursors like p-chlorotoluene or p-chlorobenzoic acid.

One potential route begins with the nitration of p-chlorobenzoic acid. The carboxylic acid group is a meta-director, while the chloro group is an ortho, para-director. Due to the stronger directing effect of the chloro group and steric hindrance, nitration is expected to yield primarily 4-chloro-3-nitrobenzoic acid. This intermediate can then be reduced to 4-chloro-3-aminobenzoic acid, followed by a Sandmeyer reaction to introduce a hydroxyl group, yielding 4-chloro-3-hydroxybenzoic acid. Finally, a Williamson ether synthesis with isobutyl bromide would furnish the target molecule.

A second linear approach could start with p-chlorotoluene. Oxidation of the methyl group to a carboxylic acid would yield p-chlorobenzoic acid chemicalbook.com, which can then follow the previously described nitration route.

Table 1: Exemplary Linear Synthesis Route from p-Chlorobenzoic Acid

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Nitration | HNO₃, H₂SO₄ | 4-Chloro-3-nitrobenzoic acid |

| 2 | Reduction | Fe, HCl or H₂, Pd/C | 4-Chloro-3-aminobenzoic acid |

| 3 | Diazotization & Hydrolysis | 1. NaNO₂, HCl, 0-5 °C2. H₂O, heat | 4-Chloro-3-hydroxybenzoic acid |

| 4 | Williamson Ether Synthesis | Isobutyl bromide, K₂CO₃, Acetone | This compound |

Convergent Synthesis Strategies

A viable convergent strategy for this compound would involve the preparation of a substituted aromatic halide, which is then carboxylated. For instance, starting from a suitable phenol (B47542), one could first introduce the isobutoxy group via Williamson ether synthesis, followed by chlorination at the para position relative to the ether group. The resulting 1-chloro-2-isobutoxybenzene can then be brominated at the 4-position to yield 1-bromo-4-chloro-2-isobutoxybenzene. This aryl bromide can then be converted into a Grignard reagent, which upon reaction with carbon dioxide, followed by acidic workup, affords the final product.

Table 2: Representative Convergent Synthesis Route

| Step | Reaction | Reagents and Conditions | Product |

| Fragment A Synthesis | |||

| 1 | Etherification | o-Nitrophenol, Isobutyl bromide, K₂CO₃ | 1-Isobutoxy-2-nitrobenzene |

| 2 | Reduction | H₂, Pd/C | 2-Isobutoxyaniline |

| 3 | Sandmeyer Reaction | 1. NaNO₂, HCl2. CuCl | 1-Chloro-2-isobutoxybenzene |

| 4 | Bromination | Br₂, FeBr₃ | 1-Bromo-4-chloro-2-isobutoxybenzene |

| Final Steps | |||

| 5 | Grignard Formation | Mg, THF | 4-Chloro-2-isobutoxy-1-magnesiobromobenzene |

| 6 | Carboxylation | 1. CO₂ (solid)2. H₃O⁺ | This compound |

Chemo- and Regioselective Functionalization Techniques

The success of both linear and convergent syntheses hinges on the ability to control the regioselectivity of the reactions. The directing effects of the substituents on the benzene (B151609) ring are paramount.

In the linear synthesis starting from p-chlorobenzoic acid, the nitration step is a key example of regioselective functionalization. The chloro group (ortho, para-directing) and the carboxylic acid group (meta-directing) guide the incoming nitro group to the 3-position.

In convergent approaches, the order of substituent introduction is critical. For example, starting with phenol, etherification followed by chlorination is likely to yield the desired 4-chloro-2-isobutoxy isomer due to the ortho, para-directing nature of the isobutoxy group. Subsequent bromination will then be directed to the remaining activated position, para to the isobutoxy group.

Functional Group Interconversions on Pre-existing Benzoic Acid Scaffolds

An alternative to de novo synthesis is the modification of a readily available, pre-functionalized benzoic acid. This approach can be more direct if a suitable starting material is accessible.

Halogenation and Alkoxylation Methods

A key strategy in this category is the etherification of a di-substituted benzoic acid. The synthesis can commence from 4-chloro-3-hydroxybenzoic acid, which is a known compound. chemicalbook.comchemicalbook.com The phenolic hydroxyl group can be converted to the isobutoxy ether via the Williamson ether synthesis. masterorganicchemistry.comkhanacademy.org This reaction typically involves deprotonation of the phenol with a base, such as potassium carbonate or sodium hydride, to form the more nucleophilic phenoxide, which then undergoes an SN2 reaction with an isobutyl halide (e.g., isobutyl bromide).

Table 3: Williamson Ether Synthesis of this compound

| Starting Material | Reagents and Conditions | Product |

| 4-Chloro-3-hydroxybenzoic acid | Isobutyl bromide, K₂CO₃, DMF, heat | This compound |

Regioselective halogenation of a hydroxybenzoic acid derivative could also be employed. For instance, starting with 3-hydroxybenzoic acid, chlorination could be attempted. However, controlling the regioselectivity of this direct chlorination can be challenging, as the hydroxyl group is an activating ortho, para-director, potentially leading to a mixture of products. Therefore, starting with a pre-chlorinated precursor like 4-chloro-3-hydroxybenzoic acid is generally a more controlled approach.

A patent describes a method for producing ortho-alkoxybenzoic acids from ortho-chlorobenzoic acids using a copper catalyst in the presence of an alcohol and a base. google.com While this illustrates a nucleophilic aromatic substitution approach, applying this to achieve the specific 3-isobutoxy substitution on a dichlorinated benzoic acid would require careful consideration of the relative reactivity of the chlorine atoms.

Carboxylic Acid Group Formation and Modification

The formation of the carboxylic acid group is a fundamental transformation in the synthesis of benzoic acids. Several methods are available. Current time information in Bangalore, IN.

One common method is the oxidation of an alkyl group attached to the benzene ring. For example, if 4-chloro-3-isobutoxytoluene were available, it could be oxidized to this compound using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). chemicalbook.com

Another powerful method is the carboxylation of a Grignard reagent. As described in the convergent synthesis section, an appropriately substituted aryl halide (e.g., 1-bromo-4-chloro-2-isobutoxybenzene) can be converted to its Grignard reagent, which then reacts with carbon dioxide to form the carboxylate salt. Subsequent acidification yields the desired carboxylic acid. youtube.com This method is particularly useful when the required aryl halide is accessible.

The hydrolysis of a nitrile group is another route to a carboxylic acid. A synthetic sequence could involve the introduction of a nitrile group onto the aromatic ring, for example, via a Sandmeyer reaction of an aniline (B41778) derivative, followed by hydrolysis under acidic or basic conditions to afford the carboxylic acid.

Catalytic Methodologies in Synthesis

The synthesis of this compound benefits significantly from various catalytic approaches. These methods offer enhanced reaction rates, greater control over product formation, and often proceed under milder conditions than stoichiometric reactions.

Transition Metal-Catalyzed Coupling Reactions for Aromatic Linkages

Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. chemie-brunschwig.cheie.gr In the context of synthesizing substituted benzoic acids, these reactions are invaluable. For the ether linkage in this compound, a key step is the formation of the aryl-oxygen bond.

One established method involves the copper-catalyzed coupling of an aryl halide with an alcohol. A relevant patented process describes the synthesis of alkoxybenzoic acids by reacting chlorobenzoic acids with alcohols in the presence of a copper salt catalyst, such as cuprous chloride (CuCl). google.comgoogle.com This type of Ullmann condensation or coupling reaction can be applied to the synthesis of this compound, likely starting from a precursor like 2,4-dichlorobenzoic acid and isobutanol. google.com

Palladium-catalyzed cross-coupling reactions, which were the subject of the 2010 Nobel Prize in Chemistry, also offer a versatile platform for such transformations. chemie-brunschwig.ch The Buchwald-Hartwig amination, for instance, has been extended to C-O bond formation, enabling the coupling of aryl halides with alcohols. While nickel-based systems are often used for decarbonylative couplings, palladium catalysts are predominantly employed for forming ketones and amides from ester substrates. nih.gov These catalytic systems are known for their high efficiency and broad functional group tolerance. eie.gr

Table 1: Comparison of Transition Metal Catalysts for C-O Bond Formation

| Catalyst System | Typical Reaction | Advantages | Potential Application in Synthesis |

|---|---|---|---|

| Copper (e.g., CuCl) | Ullmann Condensation | Cost-effective, well-established for phenol/alcohol coupling with aryl halides. google.com | Direct etherification of a chlorobenzoic acid precursor with isobutanol. google.com |

| Palladium (e.g., Pd(OAc)₂ with phosphine (B1218219) ligands) | Buchwald-Hartwig C-O Coupling | High turnover numbers, mild reaction conditions, broad substrate scope. nih.gov | Coupling of an aryl halide/triflate with isobutanol under mild conditions. |

| Nickel (e.g., NiCl₂(dppp)) | Cross-Coupling Reactions | Effective for less reactive electrophiles, can catalyze unique transformations. nih.gov | Alternative to palladium for specific precursor activation. |

The reaction is typically performed under an inert atmosphere, such as nitrogen, with heating. chemie-brunschwig.ch Reaction times can vary from a few hours to a full day, depending on the reactivity of the substrates and the catalyst's efficiency. chemie-brunschwig.ch

Organocatalytic Applications in Stereoselective Synthesis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become the third pillar of asymmetric synthesis. uniroma1.it It offers the advantage of avoiding potentially toxic or expensive metal catalysts while enabling the synthesis of chiral molecules with high enantioselectivity. uniroma1.itdepositolegale.it

While the target molecule, this compound, is itself achiral, organocatalysis is highly relevant for the synthesis of chiral analogues or precursors. Should a stereocenter be required, for instance within the isobutoxy side chain or on the aromatic ring, organocatalytic methods would be the premier choice. For example, the asymmetric synthesis of α-amino acids, which are vital building blocks for pharmaceuticals, often relies on organocatalysts to establish the stereocenter. depositolegale.itnih.gov

Methodologies such as the enantioselective Michael addition of β-keto esters to α,β-unsaturated carbonyls or Pictet-Spengler-type reactions are used to create complex chiral scaffolds with high enantiomeric excess. nih.govnih.gov These strategies could be adapted to synthesize chiral building blocks that are later incorporated to produce optically active derivatives of this compound. The development of such syntheses is a key area of research, particularly in medicinal and pharmaceutical chemistry where the chirality of a molecule is often critical to its biological function. uniroma1.it

Phase-Transfer Catalysis in Ether Formation

Phase-transfer catalysis (PTC) is an exceptionally effective and green methodology for facilitating reactions between reactants located in different immiscible phases (e.g., a water-soluble nucleophile and an organic-soluble substrate). crdeepjournal.orgresearchgate.netresearchgate.net The formation of the isobutoxy ether bond in this compound via a Williamson-type ether synthesis is a prime candidate for PTC.

This reaction would typically involve the O-alkylation of 4-chloro-3-hydroxybenzoic acid with an isobutyl halide. In a traditional approach, this would require a strong base and an anhydrous polar aprotic solvent. With PTC, the reaction can be conducted in a biphasic system (e.g., water/toluene) using an inexpensive base like sodium hydroxide (B78521). A phase-transfer catalyst, commonly a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), transports the hydroxide or alkoxide anion from the aqueous phase into the organic phase to react with the substrate. researchgate.netresearchgate.net

The advantages of using PTC in this context include:

Milder reaction conditions and increased safety. rcsi.com

Elimination of expensive and hazardous anhydrous solvents. researchgate.net

Increased reaction rates and higher yields. crdeepjournal.orgresearchgate.net

Simplified workup procedures and reduced byproduct formation. crdeepjournal.orgresearchgate.net

This methodology is widely applied in industrial processes for its efficiency and alignment with green chemistry principles. crdeepjournal.org

Green Chemistry Principles in Synthesis Optimization

The principles of green chemistry focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. saspublishers.commdpi.com Optimizing the synthesis of this compound involves a holistic approach that considers solvents, energy use, and the intrinsic efficiency of the chemical transformations.

Solvent Selection and Reduction Strategies

Solvents constitute a major portion of the waste generated in chemical manufacturing. nih.gov Green chemistry promotes the reduction of solvent use or the replacement of hazardous solvents with more environmentally benign alternatives. saspublishers.comnih.gov

In the synthesis of this compound, traditional solvents like DMF or chlorinated hydrocarbons might be used. A green chemistry approach would prioritize alternatives.

Table 2: Green Solvent Selection Guide

| Solvent Class | Examples | Green Chemistry Considerations |

|---|---|---|

| Hazardous/Undesirable | Benzene, Chloroform (B151607), Dioxane | Carcinogenic, high environmental persistence. |

| Usable but with Issues | Toluene (B28343), Hexane, Acetonitrile | Volatile organic compounds (VOCs), toxicity concerns. |

| Recommended/Greener | Water, Ethanol, Isopropanol, 2-MeTHF, CPME | Low toxicity, renewable sources (for alcohols), better environmental profile. researchgate.netsemanticscholar.org |

Strategies for solvent reduction include:

Solvent-free reactions: Conducting reactions neat, often with mechanical grinding or microwave assistance, can completely eliminate solvent waste. semanticscholar.org

Use of greener solvents: Employing water, supercritical fluids, or bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) can significantly lower the environmental impact. researchgate.netsemanticscholar.org

For example, Pfizer's synthesis of sildenafil (B151) citrate (B86180) (Viagra) saw a reduction in solvent use from 1300 L per kg of product to just 7 L/kg through process optimization, highlighting the immense potential of these strategies. nih.gov

Atom Economy and Reaction Efficiency Maximization

Introduced by Barry Trost, atom economy is a core concept of green chemistry that measures the efficiency of a reaction by calculating how many atoms of the reactants are incorporated into the desired final product. wikipedia.orgnih.gov The goal is to design reactions where the majority of atoms end up in the product, minimizing waste. buecher.de

Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100% wikipedia.org

Reactions with 100% atom economy, such as additions and rearrangements, are considered ideal. scranton.edu Substitutions and eliminations, by contrast, inherently generate byproducts and have lower atom economies.

Let's consider a plausible synthesis of this compound from 4-chloro-3-hydroxybenzoic acid and isobutyl bromide:

C₇H₅ClO₃ + C₄H₉Br → C₁₁H₁₃ClO₃ + HBr

MW of 4-chloro-3-hydroxybenzoic acid: 172.57 g/mol

MW of isobutyl bromide: 137.02 g/mol

MW of this compound: 228.67 g/mol

MW of HBr (byproduct): 80.91 g/mol

Atom Economy = (228.67 / (172.57 + 137.02)) x 100% = 73.9%

Sustainable Reagent and Catalyst Development

The synthesis of this compound can be approached through key transformations such as the etherification of a phenolic precursor or the oxidation of an alkylbenzene. The development of sustainable reagents and catalysts for these steps is crucial for creating environmentally benign manufacturing processes. Green chemistry principles guide the selection of non-toxic, recyclable, and efficient catalytic systems over traditional stoichiometric reagents. researchgate.net

One primary route to this compound is the Williamson ether synthesis, starting from 4-chloro-3-hydroxybenzoic acid and an isobutyl halide. wikipedia.org Traditional methods often rely on strong bases and polar aprotic solvents. Sustainable advancements focus on minimizing waste and hazardous substance use. One approach involves the use of phase-transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB). cyf-kr.edu.plyoutube.com PTCs facilitate the reaction between the water-soluble phenoxide and the organic-soluble alkylating agent, enabling the use of greener solvent systems, including water or even solvent-free conditions. youtube.comscirp.org This reduces reliance on volatile organic compounds (VOCs).

Further greening of the Williamson synthesis involves replacing hazardous alkylating agents. While isobutyl halides are common, alternative weaker alkylating agents like isobutyl esters or carbonates can be used in catalytic processes at higher temperatures, avoiding the production of salt by-products. acs.org For the base, solid-supported bases or milder alternatives like potassium carbonate (K₂CO₃) under solvent-free conditions have proven effective for the etherification of phenols, simplifying work-up and minimizing waste. cyf-kr.edu.plresearchgate.net

The alternative synthetic route involves the oxidation of a precursor like 4-chloro-3-isobutoxytoluene. Classical oxidation methods often employ stoichiometric amounts of hazardous and toxic heavy-metal oxidants such as potassium permanganate (KMnO₄) or chromium(VI) compounds. d-nb.info Sustainable catalyst development has led to greener alternatives that utilize molecular oxygen or hydrogen peroxide as the primary oxidant. mdpi.com Heterogeneous catalysts, such as manganese oxides (Mn₃O₄) supported on carbon nanotubes or vanadium-molybdenum (V-Mo) based catalysts, have shown high activity and selectivity for the oxidation of toluene derivatives to benzoic acids under milder, solvent-free conditions. mdpi.comresearchgate.net These solid catalysts can be more easily separated from the reaction mixture and potentially recycled, aligning with green chemistry principles.

Table 1: Comparison of Catalysts for Benzylic Oxidation of Toluene Derivatives

| Catalyst System | Oxidant | Solvent | Temperature (°C) | Key Advantages |

|---|---|---|---|---|

| KMnO₄ | Self | Water | Reflux | High conversion |

| Mn₃O₄/CNTs | O₂ | Solvent-free | 90 | High selectivity, catalyst recyclability. mdpi.com |

| V-Mo/Al₂O₃ | H₂O₂ | Acetic Acid | ~100 | High selectivity, mild conditions. researchgate.net |

| Cobalt/Bromide salts | Air | Acetic Acid | 60-130 | Economical, uses air as oxidant. google.com |

Microwave-Assisted and Flow Chemistry Applications in Synthesis

Modern synthetic techniques like microwave-assisted synthesis and continuous flow chemistry offer significant advantages over traditional batch processing, including dramatically reduced reaction times, improved energy efficiency, and enhanced safety and scalability. These methods are highly applicable to the key synthetic steps for producing this compound.

Microwave-Assisted Synthesis

Microwave irradiation accelerates chemical reactions by direct, efficient heating of polar molecules in the reaction mixture. ijprdjournal.com This technique has been successfully applied to both O-alkylation of phenols and benzylic oxidations.

For the Williamson ether synthesis of the target compound's precursor, 4-chloro-3-hydroxybenzoic acid, microwave heating can drastically shorten reaction times from hours to mere minutes. cyf-kr.edu.pl Studies on various phenols show that O-alkylation with alkyl halides can be performed rapidly under solvent-free conditions, often adsorbed onto a solid support like potassium carbonate, which also acts as the base. cyf-kr.edu.plresearchgate.net This combination eliminates the need for high-boiling, toxic solvents and simplifies product purification.

In the oxidation of a 4-chloro-3-isobutoxytoluene precursor, microwave assistance can enhance the efficiency of green oxidants. For instance, the oxidation of toluene derivatives using reagents like aqueous tert-butyl hydroperoxide (TBHP) or urea-hydrogen peroxide (UHP) under microwave irradiation proceeds much faster and with higher yields compared to conventional heating. thieme-connect.compsu.edu In some cases, these reactions can be performed without any metal catalyst, further improving the environmental profile of the synthesis. thieme-connect.com The oxidation of toluene with KMnO₄, which takes 10-12 hours of conventional reflux, can be completed in just 5 minutes under microwave conditions. matanginicollege.ac.in

Table 2: Reaction Time Comparison for Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Substrate Example | Conditions | Conventional Time | Microwave Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| O-Alkylation | m-Cresol + Benzyl chloride | K₂CO₃/KOH, TBAB | - | 50 s | 92 | cyf-kr.edu.pl |

| Benzylic Oxidation | Toluene | UHP, solvent-free | >2 h (oil bath) | 2 min | 75 | thieme-connect.com |

| Benzylic Oxidation | Toluene | aq. KMnO₄ | 10-12 h | 5 min | 40 | matanginicollege.ac.in |

Flow Chemistry Applications

Continuous flow chemistry involves pumping reagents through a network of tubes or microreactors where the reaction occurs. This methodology offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher consistency, safety, and scalability. vapourtec.com

For the synthesis of this compound, flow chemistry is particularly advantageous for reactions that are highly exothermic or involve hazardous intermediates. The oxidation of alkylaromatics, for example, can be performed more safely in a flow reactor, which has a high surface-area-to-volume ratio that allows for efficient heat dissipation, preventing thermal runaways. vapourtec.com

Furthermore, flow chemistry enables the safe use of hazardous reagents by generating them in situ and consuming them immediately. For instance, if a chlorination step were required, highly toxic chlorine gas could be generated electrochemically in one module of a flow system and directly streamed into the next module to react with the substrate, minimizing operator exposure. vapourtec.com Photochemical reactions, such as the photochlorination or photooxidation of toluene derivatives, are also well-suited for flow reactors, as the consistent light penetration ensures uniform activation and higher efficiency compared to batch processes. d-nb.infovapourtec.com The use of packed-bed reactors filled with solid-supported catalysts or reagents is another key advantage, simplifying product purification and enabling continuous production over extended periods. mdpi.com

Mechanistic Investigations of Chemical Transformations

Reaction Mechanism Elucidation of Key Synthetic Steps

The formation of 4-Chloro-3-isobutoxybenzoic acid can be envisioned through several key chemical reactions, each with a distinct and well-studied mechanism.

A plausible synthetic route to the title compound involves the chlorination of a precursor such as 3-isobutoxybenzoic acid. This transformation is a classic example of an electrophilic aromatic substitution (EAS) reaction. In this scenario, the aromatic ring acts as a nucleophile, attacking an electrophilic chlorine species (Cl⁺), which is often generated from Cl₂ with a Lewis acid catalyst.

The regiochemical outcome of this substitution is directed by the two substituents already present on the ring: the isobutoxy group (-OCH₂CH(CH₃)₂) and the carboxylic acid group (-COOH).

Isobutoxy Group: As an alkoxy group, it is a powerful activating group and is ortho, para-directing due to its ability to donate electron density to the ring through resonance.

Carboxylic Acid Group: This group is deactivating and meta-directing due to its electron-withdrawing inductive and resonance effects.

The potent ortho, para-directing ability of the isobutoxy group dominates the directing effects. Therefore, the incoming electrophile (Cl⁺) is directed to the positions ortho and para to it. The position para to the isobutoxy group is already occupied by the carboxylic acid. Of the two ortho positions, the one at C4 is less sterically hindered than the one at C2 (which is between the two existing substituents). Consequently, chlorination is expected to occur predominantly at the C4 position.

The mechanism proceeds via a positively charged intermediate known as an arenium ion or sigma complex, where the aromaticity of the ring is temporarily broken. libretexts.org The subsequent loss of a proton (H⁺) from the carbon bearing the new substituent restores the aromaticity and yields the final product, this compound. libretexts.org

An alternative and common synthetic strategy involves a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is particularly effective when the aromatic ring is rendered electron-deficient by the presence of strong electron-withdrawing groups. masterorganicchemistry.com A feasible starting material for this approach would be a 3,4-dihalo- or 4-halo-3-nitro-substituted benzoic acid derivative.

For instance, the reaction of a methyl 3,4-dichlorobenzoate (B1239242) with sodium isobutoxide would proceed via an SNAr mechanism. The key steps are:

Nucleophilic Attack: The isobutoxide anion (⁻OCH₂CH(CH₃)₂), a potent nucleophile, attacks the electron-deficient carbon atom attached to a halogen (e.g., at C3). This attack is favored because the electron-withdrawing carboxylate and the other halogen activate the ring towards nucleophilic attack. wikipedia.org

Formation of a Meisenheimer Complex: This addition forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The negative charge is delocalized across the aromatic system and, importantly, onto the electron-withdrawing groups, which stabilizes the intermediate.

Expulsion of the Leaving Group: The aromaticity is restored by the elimination of the halide ion (e.g., Cl⁻) from the ipso-carbon, yielding the ether product.

The reaction is generally considered an addition-elimination process. The presence of electron-withdrawing groups ortho and/or para to the leaving group is crucial for the stabilization of the Meisenheimer complex and thus for the feasibility of the reaction. masterorganicchemistry.com

Often, the synthesis of aromatic acids like this compound involves the preparation of an ester derivative (e.g., methyl or ethyl ester) as the final intermediate, which is then hydrolyzed to yield the desired carboxylic acid. This hydrolysis can be catalyzed by either acid or base. chemguide.co.uk

Acid-Catalyzed Hydrolysis: This is a reversible reaction, often driven to completion by using a large excess of water. libretexts.orgcommonorganicchemistry.com The mechanism is the microscopic reverse of Fischer esterification. youtube.com

The carbonyl oxygen of the ester is protonated by an acid (e.g., H₃O⁺), making the carbonyl carbon more electrophilic. libretexts.orgntu.edu.sg

A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate. ntu.edu.sg

Proton transfers occur, leading to the protonation of the alkoxy (-OR) group, converting it into a good leaving group (HOR). libretexts.org

The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the alcohol molecule.

Deprotonation of the resulting protonated carboxylic acid regenerates the acid catalyst and gives the final product. libretexts.org

Base-Promoted Hydrolysis (Saponification): This is an irreversible process and is often preferred for its high yield. chemguide.co.uk

A hydroxide (B78521) ion (⁻OH) directly attacks the carbonyl carbon of the ester in a nucleophilic acyl substitution. libretexts.org

This forms a tetrahedral alkoxide intermediate.

The intermediate collapses, expelling the alkoxide ion (⁻OR) as the leaving group and forming the carboxylic acid.

Benzoic acid and its halogenated analogs are components of atmospheric aerosols and can undergo degradation initiated by radical species. nih.govrsc.org The primary oxidant in the troposphere is the hydroxyl radical (•OH). The atmospheric degradation of compounds like this compound is expected to follow pathways similar to those established for chlorobenzoic acids. udg.edunih.gov

The reaction with •OH radicals can proceed via two main pathways:

•OH Addition to the Aromatic Ring: The hydroxyl radical can add to the aromatic ring, forming a hydroxycyclohexadienyl-type radical. This is often the dominant pathway for substituted benzenes. nih.govscispace.com The position of addition is influenced by the existing substituents.

Hydrogen Abstraction: The •OH radical can abstract a hydrogen atom from the carboxylic acid group or the isobutoxy side chain.

Studies on benzoic acid show that the potential barriers for •OH addition are lower than for hydrogen abstraction. rsc.orgscispace.com The resulting radical adducts can then react further with atmospheric oxygen (O₂) and nitrogen oxides (NOₓ), leading to ring-opening and the formation of various smaller, oxygenated products, contributing to the formation of secondary organic aerosols. nih.gov The presence of the chlorine atom can influence the reaction rates and the distribution of final degradation products.

Kinetic Studies of Synthesis and Degradation Processes

While specific kinetic data for the synthesis of this compound are not widely published, extensive kinetic studies on analogous SNAr and degradation reactions provide valuable insights.

Kinetics of SNAr Reactions: The rate of SNAr reactions is highly dependent on the nature of the leaving group, the nucleophile, the solvent, and the electron-withdrawing substituents on the aromatic ring. For reactions of halogenoarenes, the reactivity order is typically F > Cl > Br > I. This counterintuitive order arises because the rate-determining step is usually the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine, rather than the breaking of the carbon-halogen bond. masterorganicchemistry.com

Kinetic studies on the reaction of methyl 2,4-dichloro-3,5-dinitrobenzoate with various amines showed that the reactions follow second-order kinetics and that the rate is significantly influenced by the solvent and the nucleophilicity of the amine. researchgate.net Similarly, studies on metal-complexed halogenoarenes have quantified the powerful activating effect of metal coordination on the rate of nucleophilic substitution. psu.edu

Interactive Table: Kinetic Parameters for Analogous SNAr Reactions Below are representative kinetic data for related SNAr reactions.

| Electrophile | Nucleophile | Solvent | k (M⁻¹s⁻¹) | Temperature (°C) |

| 1-Chloro-2,4-dinitrobenzene | Piperidine | Methanol | 0.89 | 25 |

| 1-Fluoro-2,4-dinitrobenzene | Piperidine | Methanol | 38.3 | 25 |

| Methyl 2,4-dichloro-3,5-dinitrobenzoate | Piperidine | Methanol | 0.0153 | 25 |

| This table is populated with representative data from literature on analogous systems to illustrate kinetic principles. |

Kinetics of Degradation Processes: The degradation of chlorobenzoic acid isomers by •OH radicals has been studied to determine their atmospheric lifetimes. Advanced Oxidation Processes (AOPs) using cold atmospheric plasma have been employed to study the degradation kinetics of 4-chlorobenzoic acid (pCBA) in aqueous solutions. udg.edunih.gov These studies show that the degradation generally follows pseudo-first-order kinetics. For example, when treated with a pin-APPJ plasma source, 5 mL of pCBA (25 mg/L) was almost completely degraded in 10 minutes. nih.gov Kinetic models have been developed to account for the degradation of the parent compound and the subsequent formation and degradation of intermediate products. acs.org

Intermediates Identification and Characterization in Reaction Pathways

The elucidation of reaction mechanisms relies heavily on the identification and characterization of transient intermediates.

In SNAr Reactions: The key intermediate is the Meisenheimer complex . While often too reactive to be isolated, these complexes have been characterized in certain systems using spectroscopic techniques like NMR and UV-Vis spectroscopy, particularly when highly stabilizing groups are present or when the reaction is carried out at low temperatures. wikipedia.org Their formation is often signaled by the appearance of highly colored solutions.

In Electrophilic Aromatic Substitution: The sigma complex (or arenium ion) is the critical intermediate. Its existence is well-established through extensive mechanistic studies. Though highly transient, its structure and stability have been investigated through theoretical calculations and, in the case of superacid media, direct spectroscopic observation.

In Radical Degradation: The reaction pathways involve numerous radical intermediates. The initial hydroxycyclohexadienyl radical formed from •OH addition can be detected using techniques like pulse radiolysis with time-resolved spectroscopy. Further reaction with oxygen leads to peroxy radicals, which are also key intermediates in the complex degradation cascade. Mass spectrometry (e.g., LC-MS) is a powerful tool for identifying the stable intermediate products formed during the degradation process, allowing for the reconstruction of possible reaction pathways. udg.edu

Advanced Spectroscopic and Chromatographic Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and dynamics.

The structural framework of 4-Chloro-3-isobutoxybenzoic acid can be unequivocally established using a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments.

¹H and ¹³C NMR: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹³C NMR spectrum reveals the number of non-equivalent carbons and their functional group type. For this compound, the expected signals in deuterated chloroform (B151607) (CDCl₃) are outlined below.

Predicted ¹H and ¹³C NMR Data

| Atom Label | Predicted ¹H Chemical Shift (ppm), Multiplicity, Integration | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| 1 | - | ~170-175 (Carboxylic Acid) |

| 2 | - | ~125-130 |

| 3 | - | ~155-160 |

| 4 | - | ~115-120 |

| 5 | 7.5-7.7, Doublet (d) | ~130-135 |

| 6 | 7.9-8.1, Doublet of Doublets (dd) | ~120-125 |

| 7 | 8.1-8.3, Doublet (d) | ~135-140 |

| 8 | 3.8-4.0, Doublet (d), 2H | ~75-80 |

| 9 | 2.0-2.2, Multiplet (m), 1H | ~28-32 |

| 10, 10' | 1.0-1.2, Doublet (d), 6H | ~18-22 |

2D NMR Experiments:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule. sdsu.edu For this compound, COSY would show correlations between the protons of the isobutoxy group: H8 would correlate with H9, and H9 would correlate with the H10 methyl protons. It would also show correlations between adjacent aromatic protons (H6 with H5 and H7).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon-hydrogen pairs. sdsu.educolumbia.edu It provides a direct link between the signals in the ¹H and ¹³C spectra. For instance, the proton signal at ~3.9 ppm (H8) would correlate with the carbon signal at ~77 ppm (C8), and the aromatic proton signals would correlate with their respective aromatic carbon signals. This is more sensitive than older techniques like DEPT for identifying CH, CH₂, and CH₃ groups. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-4 bonds) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton. sdsu.educolumbia.edu Key HMBC correlations for confirming the structure would include:

Correlations from the isobutoxy methylene (B1212753) protons (H8) to the aromatic carbon C3, confirming the ether linkage position.

Correlations from the aromatic protons (H5, H6, H7) to the carboxylic acid carbon (C1), linking the acid group to the ring.

Correlations from aromatic protons to neighboring carbons, confirming their positions relative to the chloro and isobutoxy substituents.

Dynamic NMR (DNMR) is used to study time-dependent processes like conformational changes or restricted bond rotations. For this compound, the rotation around the C-O and C-C single bonds of the isobutoxy group is generally rapid on the NMR timescale at room temperature, resulting in averaged signals. While DNMR could potentially be used at very low temperatures to study the freezing out of specific conformers, it is not a standard or typically necessary analysis for confirming the basic structure of such a molecule.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight and elemental formula of a compound. It also provides structural information through the analysis of fragmentation patterns.

The molecular formula of this compound is C₁₁H₁₃ClO₃. HRMS can measure the mass of the molecular ion with high accuracy (typically to four or five decimal places), allowing for the unambiguous confirmation of this elemental composition. The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and its fragments, with a ratio of approximately 3:1 for the peaks corresponding to the ³⁵Cl (M⁺) and ³⁷Cl (M+2) isotopes. miamioh.edu

Predicted Fragmentation Pattern: Electron Ionization (EI) mass spectrometry would cause the molecule to fragment in predictable ways. The major fragmentation pathways for carboxylic acids often involve the loss of hydroxyl (-OH) and carboxyl (-COOH) groups. libretexts.orgyoutube.com

Predicted HRMS Fragmentation Data

| m/z (for ³⁵Cl) | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 228.0553 | [C₁₁H₁₃ClO₃]⁺ | Molecular Ion (M⁺) |

| 211.0526 | [C₁₁H₁₂ClO₂]⁺ | Loss of -OH (M-17) |

| 183.0577 | [C₁₁H₁₂Cl]⁺ | Loss of -COOH (M-45) |

| 172.0475 | [C₇H₄ClO₃]⁺ | Loss of isobutene (C₄H₈) via McLafferty-type rearrangement |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Polymorph Screening

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is indispensable for identifying the functional groups present in this compound. These techniques probe the vibrational modes of a molecule, which are specific to the types of chemical bonds and their arrangement.

FT-IR Spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to the vibrational transitions of a molecule. For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands. A very broad absorption in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. The carbonyl (C=O) stretching vibration of the carboxylic acid would appear as a strong, sharp band around 1700 cm⁻¹. Other key peaks would include C-O stretching vibrations for the ether and carboxylic acid groups, C-Cl stretching, and various C-H and aromatic C=C stretching and bending modes. chemicalbook.comresearchgate.net

Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. libretexts.org While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric bonds. For this compound, Raman spectroscopy would clearly show the aromatic ring vibrations and the C=C bonds. researchgate.net The C-Cl bond would also produce a characteristic Raman signal. osaka-u.ac.jp

Polymorph Screening: Crystalline solids can exist in different crystal packing arrangements known as polymorphs. While chemically identical, polymorphs can have different physical properties. Vibrational spectroscopy is a key tool for screening and identifying polymorphs. Since the intermolecular interactions (like hydrogen bonding) and molecular conformations can differ between polymorphs, their FT-IR and Raman spectra will exhibit subtle but distinct differences in peak positions, splitting, and intensities. nih.gov These spectral fingerprints allow for the rapid identification and differentiation of various polymorphic forms of this compound.

Table 2: Predicted Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| O-H Stretch | Carboxylic Acid (Dimer) | 2500-3300 (very broad) | Weak or not observed |

| C-H Stretch | Alkyl (isobutoxy) | 2870-2960 | 2870-2960 |

| C=O Stretch | Carboxylic Acid | ~1700 (strong) | ~1700 (medium) |

| C=C Stretch | Aromatic Ring | ~1600, ~1475 | ~1600 (strong) |

| C-O Stretch | Ether, Carboxylic Acid | 1200-1300 | 1200-1300 |

| C-Cl Stretch | Aryl Halide | 600-800 | 600-800 |

X-ray Crystallography for Solid-State Structural Determination and Crystal Packing Analysis

The analysis involves irradiating a single crystal of the compound with an X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map of the molecule, from which the positions of individual atoms can be resolved. For this compound, this would reveal the planarity of the benzene (B151609) ring, the specific bond lengths between carbon, oxygen, and chlorine atoms, and the torsion angles that define the orientation of the isobutoxy and carboxylic acid substituents relative to the ring.

Table 3: Structural Parameters Obtainable from X-ray Crystallography

| Parameter | Description | Significance for this compound |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal. | Defines the crystal system and overall packing density. |

| Space Group | The set of symmetry operations that describe the crystal's symmetry. | Provides insight into the chirality and packing arrangement of the molecules. |

| Atomic Coordinates | The (x, y, z) position of each atom within the unit cell. | Allows for the complete reconstruction of the molecular structure. |

| Bond Lengths | The distance between the nuclei of two bonded atoms. | Confirms bonding patterns and can indicate bond order (e.g., C=O vs. C-O). |

| Bond Angles | The angle formed by three connected atoms. | Defines the geometry around each atom (e.g., tetrahedral, trigonal planar). |

| Torsion Angles | The dihedral angle between four connected atoms. | Describes the conformation of flexible parts, like the isobutoxy side chain. |

| Hydrogen Bonding | Geometry and distances of hydrogen bonds. | Confirms the presence and nature of intermolecular interactions, such as carboxylic acid dimerization. |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can elucidate electron distribution, orbital energies, and molecular reactivity.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and its corresponding electronic energy. orientjchem.orgdntb.gov.ua For 4-Chloro-3-isobutoxybenzoic acid, DFT calculations, often employing a basis set like B3LYP/6-311++G(d,p), can predict key structural parameters. researchgate.netdergipark.org.tr The optimized geometry reveals the planarity of the benzene (B151609) ring and the spatial orientation of the carboxylic acid, chloro, and isobutoxy substituents. These calculations are crucial for understanding the molecule's steric and electronic properties.

Interactive Table 1: Predicted Geometric Parameters for this compound Note: The following data is illustrative, based on typical values for substituted benzoic acids, and represents the type of output generated by DFT calculations.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comyoutube.com The HOMO represents the ability of a molecule to donate electrons, characterizing it as a nucleophile, while the LUMO represents its ability to accept electrons, indicating its electrophilic nature. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. From the HOMO and LUMO energies, global reactivity descriptors such as chemical hardness, softness, and electrophilicity can be calculated to quantify the molecule's reactive tendencies. researchgate.net For large systems, the delocalized nature of these orbitals can sometimes obscure specific reactive sites. nih.gov

Interactive Table 2: Predicted FMO Properties and Reactivity Descriptors Note: These values are hypothetical examples to illustrate the output of FMO analysis.

An Electrostatic Potential (ESP) or Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution across a molecule's surface. nih.gov It is used to predict intermolecular interactions, reactivity, and hydrogen bonding sites. researchgate.net The map is color-coded: red areas indicate regions of high electron density (negative potential), which are prone to electrophilic attack, while blue areas denote electron-deficient regions (positive potential), susceptible to nucleophilic attack. walisongo.ac.idresearchgate.net For this compound, the ESP map would likely show a significant negative potential (red) around the oxygen atoms of the carboxylic acid group, making them primary sites for hydrogen bonding and interaction with positive centers. Conversely, the hydrogen atom of the carboxylic acid would exhibit a strong positive potential (blue).

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time by solving Newton's equations of motion. mdpi.com For this compound, MD simulations can provide valuable information on its conformational flexibility, particularly the rotation of the isobutoxy group and the carboxylic acid moiety. By simulating the molecule in a solvent box (e.g., water), these studies can also reveal how solvent molecules arrange around the solute and influence its conformation and dynamics, providing a microscopic view of solvation. rsc.org

Ligand-Protein Docking and Molecular Recognition Modeling for Potential Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery for identifying potential biological targets and understanding molecular recognition mechanisms. ajol.info In a hypothetical study, this compound could be docked into the active site of a target protein. The docking algorithm would sample numerous conformations and orientations of the ligand within the binding pocket, calculating a scoring function to estimate the binding energy. The results can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues of the protein.

Interactive Table 3: Hypothetical Docking Results with a Target Protein Note: This table presents illustrative data for a potential interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistically significant correlation between the chemical structures of a series of compounds and their biological activity. mdpi.comnih.gov To develop a QSAR model, molecular descriptors (numerical representations of chemical information) are calculated for a set of molecules with known activities. mdpi.com A mathematical model is then generated to relate these descriptors to the observed activity. nih.gov For a series of substituted benzoic acid derivatives including this compound, a QSAR study could be performed to predict a specific biological effect, such as enzyme inhibition. The resulting model, once validated, could be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

Theoretical Investigations of Non-Covalent Interactions

Computational chemistry provides a powerful lens through which to examine the non-covalent interactions of this compound at the atomic level. Such studies are crucial for understanding its chemical behavior and physical properties. The primary non-covalent interactions at play are hydrogen bonding, facilitated by the carboxylic acid group, and halogen bonding, involving the chlorine atom. The isobutoxy group, with its electron-donating and sterically bulky nature, alongside the electron-withdrawing chloro group, introduces a unique electronic and steric landscape that modulates these interactions.

Hydrogen Bonding

Like many carboxylic acids, this compound is predicted to form strong, cyclic dimers in both the gas phase and in non-polar solvents through robust O-H···O=C hydrogen bonds. researchgate.netscispace.com Theoretical calculations on analogous substituted benzoic acids provide insight into the energetics and geometries of these interactions.

Computational studies on 4-substituted benzoic acid dimers, including 4-chlorobenzoic acid, have been performed using Density Functional Theory (DFT) and Møller-Plesset (MP2) perturbation theory. researchgate.netnih.gov These studies indicate that the formation of hydrogen-bonded dimers is a highly exothermic process. researchgate.net The strength of these hydrogen bonds is influenced by the electronic nature of the substituents on the phenyl ring. researchgate.netnih.gov

Electron-releasing groups are generally found to result in the formation of more stable hydrogen bonds, while electron-withdrawing groups can have a more varied effect. researchgate.net For 4-chlorobenzoic acid, the chloro substituent is considered electron-withdrawing, which can influence the acidity of the carboxylic proton and the basicity of the carbonyl oxygen, thereby modulating the hydrogen bond strength.

The geometric parameters of these hydrogen bonds are also a key focus of computational analysis. The O-H···O bond distance and the planarity of the resulting eight-membered ring are critical indicators of the strength and nature of the interaction. Natural Bond Orbital (NBO) analysis is a computational method used to understand the nature of these intermolecular interactions by examining the delocalization of electron density between the interacting molecules. researchgate.netnih.gov

To illustrate the typical parameters obtained from such calculations, the following interactive table presents data from a DFT study on the hydrogen-bonded dimer of 4-chlorobenzoic acid, which serves as a close structural analog.

| Parameter | Value |

| Hydrogen Bond Energy (kcal/mol) | -14.85 |

| O-H Bond Length (Å) | 0.972 |

| O···O Distance (Å) | 2.675 |

| O-H···O Angle (°) | 175.4 |

| Data derived from DFT calculations on 4-chlorobenzoic acid dimers and represents a model for the hydrogen bonding in this compound. |

The presence of the 3-isobutoxy group in this compound is expected to further modulate these hydrogen bonding interactions. As an electron-donating group, it would likely increase the electron density in the phenyl ring, potentially influencing the acidity of the carboxylic acid and the strength of the resulting hydrogen bonds.

Halogen Bonding

The chlorine atom at the 4-position of this compound introduces the possibility of another significant non-covalent interaction: halogen bonding. nih.gov A halogen bond is a directional interaction between a region of positive electrostatic potential on a halogen atom (the σ-hole) and a Lewis base. rsc.org

Computational studies are essential for characterizing the σ-hole on the chlorine atom of this compound. The magnitude and accessibility of this positive region are highly dependent on the electronic environment created by the other substituents on the phenyl ring. etamu.eduetamu.edu The electron-withdrawing nature of the benzoic acid group and the electron-donating nature of the isobutoxy group will have competing effects on the electrostatic potential of the chlorine atom.

Theoretical investigations into halogen bonding often involve mapping the molecular electrostatic potential (MEP) surface to visualize the σ-hole and predict the most likely sites for interaction with electron donors. researchgate.net Furthermore, high-level ab initio calculations can be used to determine the interaction energies and geometries of halogen-bonded complexes. rsc.org

The strength of a halogen bond is influenced by both the nature of the halogen atom and the substituents on the aromatic ring. etamu.edursc.org Electron-withdrawing groups tend to enhance the positive character of the σ-hole, leading to stronger halogen bonds. etamu.edu Conversely, electron-donating groups can diminish the σ-hole and weaken the halogen bond. In the case of this compound, the interplay between the carboxylic acid and the isobutoxy group will determine the ultimate strength of any potential halogen bonds.

The following table provides representative data from computational studies on halogen bonding involving chloro-substituted aromatic compounds, which can serve as a model for the interactions of this compound.

| Interaction Type | Interaction Energy (kcal/mol) |

| C-Cl···N (Pyridine) | -3.5 |

| C-Cl···O (Formaldehyde) | -2.1 |

| These values are illustrative and represent typical interaction energies for halogen bonds involving a chloro-substituted benzene ring. |

Structure Activity Relationship Sar and Molecular Interaction Studies

In Vitro Studies of Molecular Interactions with Biological Macromolecules

In vitro studies provide a controlled environment to investigate the direct interactions between 4-Chloro-3-isobutoxybenzoic acid and key biological components like proteins and enzymes.

The binding of a compound to proteins, such as human serum albumin (HSA), can significantly influence its distribution and availability in the body. nih.gov Similarly, interactions with DNA can be indicative of potential anticancer or antimicrobial activities. mdpi.com

Studies on related benzoic acid derivatives have shown that the nature and position of substituents on the benzene (B151609) ring play a crucial role in their binding affinity to proteins like HSA. nih.gov For instance, the introduction of a chloro group can have varied effects on binding. While a chloro group at a nonpolar position can enhance binding affinity, its effect can be minimal if it does not lead to productive interactions with the protein. nih.gov The isobutoxy group, being lipophilic, may contribute to hydrophobic interactions within the binding pockets of proteins.

Table 1: Interaction Data of Related Benzoic Acid Derivatives

| Compound/Complex | Macromolecule | Binding Mode | Binding Constant (Kb) | Reference |

| [Cu(ncba)4(phen)] | CT-DNA | Intercalation | 1.20 × 104 M−1 | mdpi.com |

| [Cu(ncba)4(bpy)] | CT-DNA | Intercalation | 5.06 × 103 M−1 | mdpi.com |

| Iron(III) corrole (B1231805) complex | ct-DNA | Outside binding | 1.25 × 104 M−1 | nih.gov |

Note: "ncba" refers to 4-chloro-3-nitrobenzoic acid.

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. wikipedia.org They can act through various mechanisms, including competitive, non-competitive, and mixed-type inhibition. nih.gov The study of enzyme inhibition is crucial in drug discovery. wikipedia.org For example, the herbicide glyphosate (B1671968) functions by inhibiting a specific enzyme in plants. wikipedia.org

Benzoic acid derivatives have been investigated as inhibitors of various enzymes. For instance, 4-Chloro-3,5-dinitrobenzoate has been used to study the activity of esterases and other hydrolases. ontosight.ai The chloro and nitro groups in this compound make it a sensitive tool for monitoring enzymatic reactions. ontosight.ai Another related compound, 4-chloro-3-nitro-5-sulfamoylbenzoic acid, has shown inhibitory effects on carbonic anhydrase with a calculated IC50 value of 25 µM.

The mechanism of action often involves the functional groups on the benzoic acid ring. The chloro group can participate in electrophilic substitution reactions, and other groups like nitro and sulphamoyl can form hydrogen bonds or other interactions with the enzyme's active site. While specific enzyme inhibition studies on this compound are not detailed in the provided results, the general principles of how substituted benzoic acids interact with enzymes suggest that the chloro and isobutoxy groups would play a significant role in its potential inhibitory or activatory effects.

Receptor ligand binding assays are used to measure the affinity of a compound for a specific receptor. revvity.com These assays are fundamental in pharmacology for discovering and characterizing new drugs. nih.gov The development of fluorescence-based assays has provided a safer and higher-throughput alternative to traditional radioligand assays. nih.govbmglabtech.com

Derivatives of benzoic acid have been explored as ligands for various receptors. For example, 1,5-biaryl pyrrole (B145914) derivatives containing a benzoic acid moiety have been identified as high-affinity antagonists for the EP1 receptor. researchgate.net In the development of agonists for the retinoic acid receptor (RAR), various substituted benzoic acid derivatives have been synthesized and tested. nih.gov These studies highlight the importance of the substitution pattern on the benzoic acid ring for receptor affinity and selectivity.

While there is no specific information on this compound in receptor ligand binding assays from the provided search results, the extensive research on similar structures underscores the potential of this compound to interact with specific biological receptors. The chloro and isobutoxy substituents would be key determinants of its binding affinity and selectivity for any given receptor.

Rational Design Principles for Modulating Molecular Interactions

Rational drug design aims to create new molecules with specific biological activities based on an understanding of the three-dimensional structure and binding properties of a biological target. This approach is often guided by structure-activity relationship (SAR) studies.

The design of molecules based on a benzoic acid scaffold often involves modifying the substituents on the aromatic ring to optimize interactions with the target protein or receptor. nih.govnih.govntnu.no For instance, in the design of retinoic acid receptor (RAR) agonists, a ligand-based virtual screening was used to identify a novel, less lipophilic lead compound. nih.gov Subsequent medicinal chemistry efforts focused on analyzing the parameters of the substituents to design molecules with improved drug-like properties. nih.gov

Another example is the development of inhibitors for the c-Myc–Max protein-protein interaction, where synthetic α-helix mimetics based on a bis-benzamide scaffold were designed. nih.govntnu.no This design was informed by previous SAR analysis of a direct c-Myc inhibitor. nih.govntnu.no The synthesis of these molecules involved convergent strategies, preparing individual subunits and then coupling them to create the final compounds. nih.govntnu.no

Effect of Substituent Variations (e.g., chloro, isobutoxy) on Binding and Activity

The substituents on the benzoic acid ring have a profound impact on its chemical properties and biological activity. The chloro and isobutoxy groups of this compound are expected to influence its acidity, lipophilicity, and steric profile, which in turn affect its interactions with biological targets.

The position of a substituent on the benzoic acid ring is critical. For instance, ortho-substituents, regardless of their electronic nature, generally increase the acidity of benzoic acid, a phenomenon known as the "ortho-effect". libretexts.org Electron-withdrawing groups, such as a chloro group, typically increase the acidity of benzoic acids by stabilizing the carboxylate anion. libretexts.org Conversely, electron-donating groups decrease acidity. libretexts.org

In a study on benzoic acid derivatives as potential antituberculosis agents, it was found that the introduction of electron-withdrawing groups on the aromatic ring led to an increase in activity, although there was no direct correlation with the pKa of the acid. mdpi.com This study also showed that the nature of the alkoxy substituent influenced the activity. mdpi.com

The isobutoxy group, being an alkyl ether, is expected to increase the lipophilicity of the molecule. In the context of human serum albumin (HSA) binding, nonpolar groups can enhance binding affinity if they fit well into hydrophobic pockets of the protein. nih.gov The size and shape of the isobutoxy group will also play a steric role in how the molecule fits into a binding site.

Table 2: Influence of Substituents on the Properties of Benzoic Acid Derivatives

| Substituent | Position | General Effect on Acidity | Potential Effect on Binding/Activity | Reference |

| Chloro | Ortho, Meta, Para | Increases acidity (electron-withdrawing) | Can enhance binding through specific interactions; increases activity in some cases. libretexts.orgmdpi.com | libretexts.orgmdpi.com |

| Isobutoxy | Ortho, Meta, Para | Decreases acidity (electron-donating) | Increases lipophilicity, potentially enhancing binding to hydrophobic pockets. nih.govmdpi.com | nih.govmdpi.com |

Biological and Biochemical Activity Investigations Mechanistic Focus

Investigation of Selective Activity Profiles against Specific Biological Systems (e.g., certain cell lines)

There are no published studies that have investigated the selective activity profile of 4-Chloro-3-isobutoxybenzoic acid against any specific cell lines. Research on related compounds includes the evaluation of 2-chlorobenzoic acid derivatives against various bacterial strains, including Staphylococcus aureus, Bacillus subtilis, and Escherichia coli nih.gov. Another study on isatin-aminobenzoic acid hybrids, which included a (E)-2-(1-isobutyl-2-oxoindolin-3-ylideneamino)-4-chlorobenzoic acid derivative, reported selective activity against Gram-positive bacteria nih.gov.

Characterization of Molecular Mechanisms of Action at the Sub-Cellular Level

The molecular mechanism of action for this compound at the sub-cellular level has not been characterized in the available scientific literature.

Pre-clinical in vivo studies focused on target modulation (excluding clinical human trial data and safety profiles)

A review of the available literature reveals no pre-clinical in vivo studies that have been conducted to assess the target modulation of this compound. Studies on other substituted benzoic acid derivatives have included preclinical evaluations, such as the investigation of potent aryl-substituted benzoic acid EP4 antagonists in animal models for pain and inflammation nih.gov.

Environmental Fate and Degradation Studies

Abiotic Degradation Pathways

Abiotic degradation involves non-biological processes that can transform chemical compounds in the environment. For 4-Chloro-3-isobutoxybenzoic acid, the principal abiotic degradation pathways are expected to be photolysis, hydrolysis, and oxidation by environmental radicals.

Photolytic degradation, or photodegradation, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. For aromatic compounds like this compound, photodegradation can be a significant transformation process. Studies on related chlorobenzoic acid derivatives indicate that photolysis can proceed through several mechanisms.

Direct photolysis may occur if the molecule absorbs light in the solar spectrum, leading to the excitation of electrons and subsequent bond cleavage. A primary photolytic reaction for chlorinated aromatic compounds is the reductive dehalogenation, where the carbon-chlorine bond is broken. For instance, the photodegradation of 2-chlorobenzoic acid has been shown to proceed under UV light. nih.gov

Indirect photolysis, mediated by photosensitizing agents present in the environment (e.g., humic substances), can also play a role. These substances absorb light and transfer the energy to the target compound or generate reactive oxygen species that then attack the molecule.

Potential Photolytic Degradation Products of this compound

This table is predictive and based on the degradation of analogous compounds.

| Precursor Compound | Potential Photodegradation Products | Reaction Type |

|---|---|---|

| This compound | 3-Isobutoxybenzoic acid | Reductive Dechlorination |

| This compound | 4-Chloro-3-hydroxybenzoic acid | O-dealkylation |

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The stability of this compound to hydrolysis will depend on the lability of its substituent groups under various pH conditions. The ester-like ether linkage of the isobutoxy group and the carboxylic acid group are the primary sites for potential hydrolysis.

Generally, the ether linkage in alkoxy-substituted benzoic acids is relatively stable to hydrolysis under neutral environmental pH conditions. However, under strongly acidic or basic conditions, cleavage of the ether bond could occur, though this is less common in typical environmental settings. The hydrolysis of substituted benzoic anhydrides and esters has been studied, but the ether bond is generally more resistant. acs.orgresearchgate.net The carboxylic acid group will exist predominantly in its carboxylate form at neutral pH, which is generally stable to further hydrolysis.

In the atmosphere and in aquatic environments, highly reactive radicals such as the hydroxyl radical (•OH), nitrate (B79036) radical (NO₃•), and sulfate (B86663) radical (SO₄⁻•) are key contributors to the degradation of organic compounds. The reaction of these radicals with aromatic compounds is typically rapid and can lead to the hydroxylation of the aromatic ring and eventual ring cleavage.

The hydroxyl radical is one of the most important oxidants in the environment. researchgate.net The reaction of •OH with aromatic compounds like this compound is expected to be initiated by the addition of the radical to the aromatic ring, forming a hydroxycyclohexadienyl radical. nih.govrsc.org This intermediate can then undergo further reactions, including the elimination of the chlorine atom or hydroxylation of the ring. The presence of both an electron-withdrawing chloro group and an electron-donating alkoxy group will influence the position of radical attack. Oxidation of the alkyl side chain of the isobutoxy group is also a possibility. libretexts.org

Predicted Reactivity of this compound with Environmental Radicals

This table is predictive and based on the behavior of similar aromatic compounds.

| Radical Species | Primary Reaction Mechanism | Potential Transformation Products |

|---|---|---|

| Hydroxyl Radical (•OH) | Electrophilic addition to the aromatic ring, H-abstraction from the isobutoxy group | Hydroxylated derivatives, 4-Chloro-3-hydroxybenzoic acid, Ring cleavage products |

| Nitrate Radical (NO₃•) | Primarily reacts in the atmosphere at night; addition to the aromatic ring | Nitrated derivatives |

Biotic Degradation Processes

Biotic degradation, mediated by microorganisms such as bacteria and fungi, is a crucial pathway for the breakdown of many organic pollutants in soil and water. The structure of this compound suggests that it could be susceptible to microbial transformation.

The microbial degradation of halogenated aromatic compounds has been extensively studied. nih.govresearchgate.netnih.gov A key initial step in the aerobic biodegradation of chlorinated aromatic compounds is often the removal of the halogen substituent, a process known as dehalogenation. This can be followed by the cleavage of the aromatic ring.

For chlorobenzoic acids, several microbial degradation pathways have been identified:

Dioxygenase-mediated degradation: This is a common pathway where a dioxygenase enzyme incorporates both atoms of molecular oxygen into the aromatic ring, leading to the formation of a dihydroxylated intermediate (a catechol). jbarbiomed.comjbarbiomed.com This catechol can then undergo ring cleavage.

Hydrolytic dehalogenation: Some microorganisms possess dehalogenases that can replace the chlorine atom with a hydroxyl group.

Reductive dehalogenation: Under anaerobic conditions, the chlorine atom can be removed and replaced with a hydrogen atom.

The presence of the isobutoxy group may also influence the degradation pathway. Microorganisms can possess enzymes capable of O-dealkylation, which would cleave the ether bond to form 4-chloro-3-hydroxybenzoic acid.

While no specific microbial metabolites have been identified for this compound, based on the degradation pathways of related compounds, a number of potential metabolites can be predicted. The identification of metabolites is crucial for understanding the complete degradation pathway and assessing any potential ecotoxicological risks of the transformation products.

A Pseudomonas sp. has been shown to degrade 2-chlorobenzoate, producing 2,3-dihydroxybenzoate as a metabolite. nih.gov The degradation of 3-chlorobenzoic acid by various bacteria has been found to proceed via a chlorocatechol ortho-cleavage pathway, with metabolites such as chloro-cis,cis-muconate and maleylacetate (B1240894) being detected. mdpi.comresearchgate.net

Potential Microbial Metabolites of this compound

This table is predictive and based on known microbial degradation pathways of analogous compounds.

| Precursor Compound | Potential Metabolite | Enzymatic Reaction |

|---|---|---|

| This compound | 3-Isobutoxybenzoic acid | Reductive Dehalogenation |

| This compound | 4-Chloro-3-hydroxybenzoic acid | O-Dealkylation |

| This compound | 3-Isobutoxy-catechol | Dioxygenation |

Sorption and Leaching Behavior in Environmental Compartments

The environmental mobility of a chemical compound, such as this compound, is largely governed by its sorption and leaching characteristics in various environmental compartments, particularly in soil and aquatic systems. Sorption refers to the process by which a chemical binds to soil particles, which can reduce its concentration in the soil solution and limit its movement. Leaching is the process by which a chemical is transported through the soil profile with water, potentially reaching groundwater.

Factors Influencing Sorption and Leaching:

The sorption of organic compounds in soil is influenced by several factors, including:

Soil Organic Matter: Organic matter is often the primary sorbent for non-ionic organic compounds. The isobutoxy group in this compound is hydrophobic, suggesting a potential for sorption to soil organic matter.

Clay Content: Clay minerals can also contribute to sorption, particularly for polar and ionizable compounds.

Soil pH: As a carboxylic acid, this compound is expected to be in its anionic form at typical environmental pH values. Anionic compounds are generally more mobile in soils because the negatively charged surfaces of clay and organic matter can repel them.

Chemical Properties: The water solubility, octanol-water partition coefficient (Kow), and acid dissociation constant (pKa) of the compound are key determinants of its environmental fate.

Expected Behavior of this compound:

Based on its structure as a substituted benzoic acid, the following behaviors can be anticipated:

Sorption: The presence of the chloro and isobutoxy groups on the benzene (B151609) ring will influence its interaction with soil components. The isobutoxy group, being an alkoxy substituent, is generally considered to be electron-donating and increases the hydrophobicity of the molecule compared to unsubstituted benzoic acid. This increased hydrophobicity would suggest a tendency to sorb to soil organic matter. However, as an acidic compound, its sorption will be highly dependent on the soil pH. In acidic soils, where the compound is more likely to be in its non-ionized form, sorption is expected to be higher. In neutral to alkaline soils, where it will exist predominantly as an anion, electrostatic repulsion from negatively charged soil colloids could lead to lower sorption and increased mobility.